1-(3-Chloro-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-chloro-2-(methylthio)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways related to oxidation-reduction reactions or signal transduction.
Comparison with Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone
- 1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
Uniqueness: Its chloro and methylthio groups provide versatility in chemical transformations, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(3-chloro-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
CIGNGAMZPJPHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)SC |
Origin of Product |
United States |
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